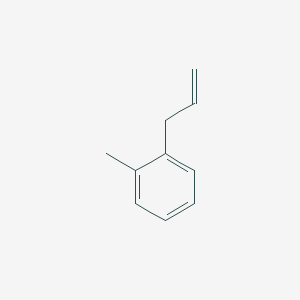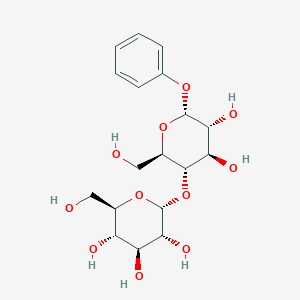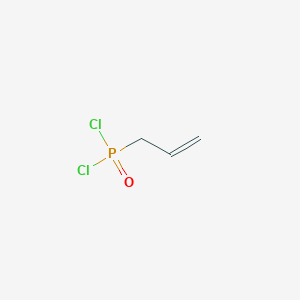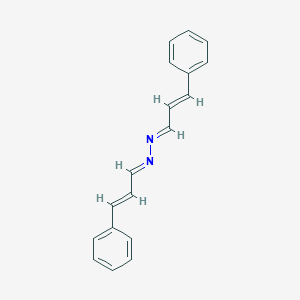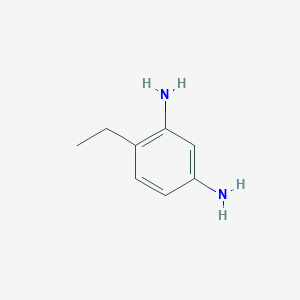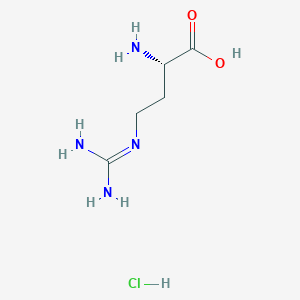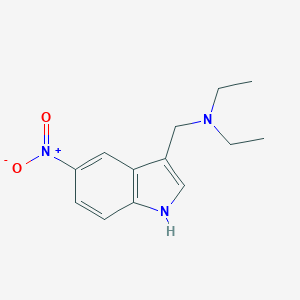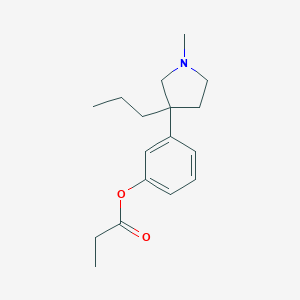![molecular formula C5H9ClO2 B075608 4-Chloromethyl-[1,3]dioxane CAS No. 1121-62-6](/img/structure/B75608.png)
4-Chloromethyl-[1,3]dioxane
Overview
Description
4-Chloromethyl-[1,3]dioxane is a chemical compound with applications in organic synthesis. It is a derivative of 1,3-dioxane, a class of heterocyclic organic compounds. This compound's relevance lies in its unique chemical and physical properties that make it useful for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related chloromethyl-1,3-dioxane compounds often involves electrooxidative methods or reactions with other organic compounds. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a similar compound, is prepared through electrooxidative double ene-type chlorination (Uneyama et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been extensively studied. For example, the structure and conformation of 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated, revealing a chair conformation with an equatorial orientation of the aromatic substituent (Khazhiev et al., 2021).
Mechanism of Action
Target of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 4-Chloromethyl-[1,3]dioxane may interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The degradation process involves hydroxylation at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .
Result of Action
Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1,4-dioxane, a structurally similar compound, is known to persist in water environments due to its physicochemically stable properties . It’s also worth noting that certain microorganisms can degrade 1,4-dioxane under a wide range of temperature and pH conditions .
properties
IUPAC Name |
4-(chloromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCVLXFBHZZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407256 | |
| Record name | 4-Chloromethyl-[1,3]dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1121-62-6 | |
| Record name | 4-Chloromethyl-[1,3]dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-Chloromethyl-[1,3]dioxane as described in the research?
A1: The research demonstrates the use of this compound as a starting material for the synthesis of various 4-(R-Amino)methyl-1,3-dioxanes. [] This transformation involves substituting the chlorine atom with different amine groups. This highlights the compound's utility in building more complex molecules with potential biological activity.
Q2: Can you describe a specific reaction pathway involving this compound?
A2: The research outlines a two-step synthesis starting from this compound. First, the chlorine atom is replaced by an amine group, resulting in the formation of 4-(R-Amino)methyl-1,3-dioxanes. [] Subsequently, some of these compounds are further reacted with chloroacetyl chloride and then pyridine to yield water-soluble pyridinium chlorides. [] This demonstrates the versatility of this compound as a building block in multi-step syntheses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




